(1S,4S)-Bicyclo[2.2.0]hexane-2-carboxylic acid
Description
Properties
IUPAC Name |
(1S,4S)-bicyclo[2.2.0]hexane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-7(9)6-3-4-1-2-5(4)6/h4-6H,1-3H2,(H,8,9)/t4-,5-,6?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKDXHYKQUQYFA-HVYQYDHPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C1CC2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@@H]1CC2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,4S)-Bicyclo[2.2.0]hexane-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with a suitable bicyclic precursor, such as a bicyclo[2.2.0]hexane derivative.
Functional Group Introduction:
Reaction Conditions: The reactions are usually carried out under controlled conditions, such as specific temperatures and the presence of catalysts, to ensure high yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow processes and the use of advanced catalytic systems.
Chemical Reactions Analysis
Types of Reactions: (1S,4S)-Bicyclo[2.2.0]hexane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form other functional groups, such as aldehydes or ketones.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydrogen atoms on the bicyclic ring can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation Reagents: Potassium permanganate, chromium trioxide.
Reduction Reagents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols.
Scientific Research Applications
(1S,4S)-Bicyclo[2.2.0]hexane-2-carboxylic acid is a specific stereoisomer of bicyclo[2.2.0]hexane-2-carboxylic acid . Bicyclo[2.2.0]hexane derivatives are proaromatic structures with potential uses in group transfer reactions and material development .
General Information on Bicyclo[2.2.0]hexane Derivatives
- Proaromatic Platform: Bicyclo[2.2.0]hexene (BCH) derivatives are proaromatic structures that can be used for group transfer reactions .
- Synthesis: Alkylated BCHs can be synthesized from commercially available starting materials through a Diels-Alder reaction between cyclobutadiene and methyl acrylate .
- Stability: BCHs exhibit high thermal stability due to the thermally forbidden ring-opening process and the absence of reactive diene structures .
Specific Applications and Research Findings
- Group Transfer Reactions: BCH derivatives can be used as radical donors in redox-triggered group transfer reactions .
- Sensing Applications: Quinoline-derived BCHs can be used for optical response toward electrophilic reagents, with potential applications in developing new reagents and functional materials .
- DGAT1 Inhibitors: Bicyclo[3.1.0]hexane carboxylic acid moieties are used in benzimidazole-based DGAT1 inhibitors . These inhibitors maintain in vitro and in vivo inhibition against DGAT1 and do not undergo isomerization .
- Pharmaceutical Applications: Bicyclo[2.1.1]hexanes are valuable saturated bicyclic structures that are playing an increasingly important role in newly developed bioactive compounds .
- Building Blocks: Bicyclo[2.1.1]hexanes can be used as building blocks to access new chemical space . A modular approach using photochemistry allows for the creation of 1,2-disubstituted bicyclo[2.1.1]hexane modules .
Mechanism of Action
The mechanism of action of (1S,4S)-Bicyclo[2.2.0]hexane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The rigid structure of the compound allows it to fit into specific binding sites on enzymes or receptors, potentially modulating their activity. This can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Comparison with Similar Bicyclic Carboxylic Acids
Structural and Conformational Analogues
Bicyclo[2.1.1]hexane-2-carboxylic Acid Derivatives
- Key Example: (+)-2-Aminobicyclo[2.1.1]hexane-2-carboxylic acid () Bridgehead Angle: ~93° (smaller than norbornane derivatives by ~7°) . Bioactivity: Exhibits potent inhibition of ATP:L-methionine S-adenosyltransferase due to optimal bridgehead angle complementarity with enzyme active sites . Acidity: pKa ~2.3 (lower than non-amino-substituted analogues due to electron-withdrawing amino group) .
Bicyclo[2.2.1]heptane-2-carboxylic Acid (Norbornane Derivatives)
- Key Example: (1R,2R,4S)-2-Aminonorbornane-2-carboxylic Acid () Bridgehead Angle: ~100° . Bioactivity: Moderate enzyme inhibition; enhanced activity observed with 5,6-exo-trimethylene extensions due to hydrophobic interactions . Synthesis: Derived from endo-norbornene carboxylic acid via LiAlH4 reduction (81% yield) .
Bicyclo[3.2.0]heptane-2-carboxylic Acid
Functional Group Variations
Amino-Substituted Analogues
- Example: 3-Aminobicyclo[2.2.1]heptane-2-carboxylic Acid () Molecular Formula: C8H13NO2. Bioactivity: Significant inhibitory activity against S-adenosylmethionine synthesis, attributed to amino group interactions .
Ester Derivatives
Comparative Data Tables
Table 1: Structural and Physical Properties
*Estimated based on analogous bicyclic carboxylic acids.
Key Research Findings
- Bridgehead Angle and Bioactivity : Smaller bridgehead angles (e.g., 93° in bicyclo[2.1.1]hexane) correlate with higher enzyme inhibition due to improved geometric complementarity .
- Substituent Effects: Amino groups enhance inhibitory activity but reduce acidity; ester derivatives improve lipophilicity for membrane penetration .
- Strain and Stability: The [2.2.0]hexane framework in the target compound likely exhibits higher ring strain than norbornane, affecting reactivity and storage stability .
Biological Activity
(1S,4S)-Bicyclo[2.2.0]hexane-2-carboxylic acid is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and applications in drug development.
Chemical Structure and Properties
This compound features a bicyclic structure that contributes to its rigidity and potential interactions with biological targets. The carboxylic acid functional group is crucial for its solubility and reactivity.
Pharmacological Profile
Research indicates that bicyclic compounds, including this compound, exhibit various pharmacological activities:
- Antimicrobial Activity : Some derivatives of bicyclic acids have shown antimicrobial properties, making them potential candidates for antibiotic development.
- Anti-inflammatory Effects : Compounds with similar structures have been studied for their anti-inflammatory effects, which could be relevant in treating conditions like arthritis.
- CNS Activity : Certain bicyclic compounds act as central nervous system agents, potentially influencing neurotransmitter systems.
Synthesis of this compound
The synthesis of this compound can be achieved through several methods:
- Cyclization Reactions : Utilizing cyclization methods involving appropriate precursors to form the bicyclic structure.
- Functional Group Transformations : Modifying existing bicyclic frameworks to introduce the carboxylic acid group.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
Q & A
What established synthetic routes exist for (1S,4S)-bicyclo[2.2.0]hexane-2-carboxylic acid, and what intermediates are critical?
Basic
The synthesis often begins with strained bicyclic precursors. For example, diimide reduction of methyl bicyclo[2.2.0]hexa-2,5-diene-2-carboxylate yields methyl endo-bicyclo[2.2.0]hexane-2-carboxylate, which can be hydrolyzed to the carboxylic acid . Key intermediates include diene precursors and their reduced esters, which require careful control of stereochemistry during reduction steps.
How can NMR spectroscopy confirm stereochemistry and purity of this compound?
Basic
1H and 13C NMR are critical for verifying stereochemistry. For instance, endo vs. exo isomers exhibit distinct coupling patterns due to spatial proximity of protons in the bicyclic framework. In related systems, methylene protons in endo isomers show downfield shifts (~δ 3.0–3.5 ppm) compared to exo counterparts . High-resolution NMR (≥400 MHz) and coupling constant analysis (e.g., J values for bridgehead protons) are recommended for purity assessment.
What strategies resolve endo/exo isomer mixtures in synthesis?
Advanced
Separation of endo/exo isomers is challenging due to similar physical properties. Chromatographic methods (e.g., silica gel with hexane/ethyl acetate gradients) or recrystallization in nonpolar solvents (e.g., cyclohexane) may partially resolve mixtures . Alternatively, derivatization (e.g., esterification or amide formation) can amplify polarity differences. Computational modeling (DFT) aids in predicting isomer stability to optimize separation conditions .
How do reaction conditions influence stereochemical outcomes in derivative synthesis?
Advanced
Reagent choice significantly impacts stereochemistry. For example, using dimethylcadmium vs. methylsulfinyl carbanion in ketone synthesis from acid chlorides alters endo/exo ratios (65:35 vs. 38:62) due to differing nucleophilic attack trajectories . Temperature and solvent polarity also modulate transition states; polar aprotic solvents (e.g., DMF) favor endo products by stabilizing charged intermediates.
What computational methods predict stability and reactivity of this strained bicyclic system?
Methodological
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) are used to evaluate strain energy (~20–30 kcal/mol for bicyclo[2.2.0]hexane systems) and predict sites of electrophilic attack. Molecular dynamics simulations assess conformational flexibility, while QM/MM models study enzyme-binding interactions in drug design contexts .
What mechanistic insights explain Baeyer-Villiger oxidation rearrangements in related derivatives?
Advanced
Baeyer-Villiger oxidation of bicyclo[2.2.0]hexane ketones produces lactones via oxygen insertion into the C–C bond. Rearrangements (e.g., formation of cyclohexenyl acetates) occur via Wagner-Meerwein shifts, where strain relief drives carbocation rearrangements. Solvent polarity and temperature control the ratio of rearrangement products (e.g., 91% acetate vs. 9% cyclohexenyl derivative in nonpolar solvents) .
How can researchers access authoritative spectral and physicochemical data for this compound?
Methodological
PubChem, ChemIDplus, and ECHA databases provide curated NMR, IR, and mass spectrometry data. For experimental validation, compare with synthesized standards using hyphenated techniques (LC-MS, GC-MS) . Cross-referencing with crystallographic data (e.g., Cambridge Structural Database) validates molecular geometry.
How does the bicyclo[2.2.0]hexane scaffold influence pharmacokinetics in drug design?
Advanced
The rigid, strained structure enhances metabolic stability and target binding affinity. Compared to monocyclic analogs, its reduced conformational flexibility improves selectivity but may decrease solubility. Computational ADMET profiling (e.g., LogP, PSA) guides optimization—introducing polar groups (e.g., carboxylic acids) balances lipophilicity and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
